Cas no 722537-49-7 (4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester)
![4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/722537-49-7x500.png)
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate
- 4-(2-Chloroacetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
- RBTZFPXNUHZJHL-UHFFFAOYSA-N
- AM101190
-
- インチ: 1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3
- InChIKey: RBTZFPXNUHZJHL-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCN(C(=O)OC(C)(C)C)CCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 49.8
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286699-1g |
tert-Butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate |
722537-49-7 | 97% | 1g |
$1299 | 2021-06-09 | |
Fluorochem | 085472-500mg |
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester |
722537-49-7 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM286699-1g |
tert-Butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate |
722537-49-7 | 97% | 1g |
$1375 | 2022-06-10 |
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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7. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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8. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl esterに関する追加情報
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 722537-49-7): A Versatile Chemical Intermediate
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 722537-49-7) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This compound, featuring a unique diazepane core structure, has gained attention in recent years due to its role in the development of novel therapeutic agents and its utility in medicinal chemistry.
The molecular structure of 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester combines a chloroacetyl group with a tert-butyl ester-protected diazepane ring, making it particularly valuable for peptide coupling reactions and drug discovery applications. Researchers frequently search for "CAS 722537-49-7 supplier" or "diazepane derivatives for drug development," reflecting the growing interest in this compound class.
Recent trends in pharmaceutical chemistry have highlighted the importance of nitrogen-containing heterocycles like diazepanes, as evidenced by increasing searches for "bioactive diazepane compounds" and "chiral building blocks for drug synthesis." The tert-butyl ester group in this molecule provides excellent stability during synthetic transformations while allowing for selective deprotection when needed, a feature that answers frequent queries about "protecting groups in organic synthesis."
In medicinal chemistry applications, 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester serves as a key precursor for various pharmacologically active compounds. The presence of both chloroacetyl and diazepane moieties makes it particularly useful for creating molecules with potential CNS activity, addressing common search terms like "neuroactive compound synthesis" and "blood-brain barrier permeable molecules."
The synthetic versatility of this compound is demonstrated by its use in multi-step organic synthesis protocols. Chemists often look for information on "diazepane ring formation methods" and "chloroacetyl group reactions," both of which are highly relevant to working with CAS 722537-49-7. The tert-butyl ester protection strategy employed in this molecule also aligns with current interests in "green chemistry protecting groups" and "atom-economical synthetic routes."
From a market perspective, the demand for 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester has been steadily increasing, particularly from contract research organizations and pharmaceutical development companies. Search analytics reveal growing queries for "high-purity diazepane derivatives" and "custom synthesis of pharmaceutical intermediates," indicating expanding applications for this compound.
Quality control aspects of 722537-49-7 are frequently discussed in professional forums, with common questions about "HPLC methods for diazepane analysis" and "spectroscopic characterization of chloroacetyl compounds." The compound's stability profile and storage conditions are also topics of interest, particularly for researchers searching for "long-term storage of nitrogen heterocycles."
In the context of drug discovery trends, 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester represents an important building block for structure-activity relationship studies. The pharmaceutical industry's focus on "GPCR-targeted drugs" and "allosteric modulators" has increased the relevance of such diazepane-containing scaffolds, as seen in rising search volumes for these terms.
The compound's utility extends to peptidomimetic research, where it can serve as a conformationally constrained amino acid analog. This application connects to popular search queries about "non-peptide drug design" and "bioisosteric replacements in medicinal chemistry." The chloroacetyl group provides an excellent handle for further functionalization, addressing common needs in "click chemistry applications" and "bioconjugation techniques."
As research into personalized medicine advances, intermediates like 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester gain importance in developing targeted therapies. This aligns with increasing searches for "small molecule drug candidates" and "fragment-based drug discovery." The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly valuable in these contexts.
From a regulatory standpoint, proper handling and documentation of CAS 722537-49-7 are essential, as reflected in frequent searches for "chemical safety data sheets" and "research chemical regulations." While not classified as hazardous under standard protocols, appropriate laboratory safety measures should always be observed when working with this compound.
The future outlook for 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester appears promising, with potential applications emerging in bioconjugate chemistry and prodrug development. These directions correspond to growing interest in "targeted drug delivery systems" and "enzyme-cleavable prodrugs," as evidenced by search trend analyses in the pharmaceutical chemistry domain.
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